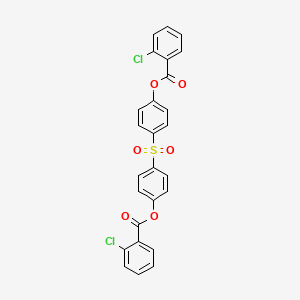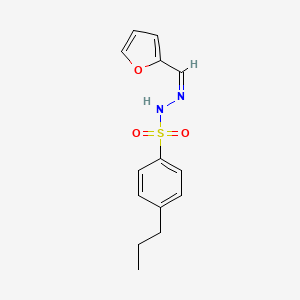![molecular formula C15H16N2O6 B4995521 5-[(3-carboxyacryloyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B4995521.png)
5-[(3-carboxyacryloyl)amino]-2-(4-morpholinyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(3-carboxyacryloyl)amino]-2-(4-morpholinyl)benzoic acid, also known as CMBA, is a chemical compound that has been widely used in scientific research. It is a small molecule that has been found to have various biochemical and physiological effects.
Mécanisme D'action
5-[(3-carboxyacryloyl)amino]-2-(4-morpholinyl)benzoic acid inhibits the activity of 15-lipoxygenase by binding to its active site. This prevents the enzyme from catalyzing the biosynthesis of leukotrienes. In addition, this compound has been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the production of leukotrienes in vitro and in vivo, which suggests that it has anti-inflammatory properties. In addition, this compound has been found to inhibit the proliferation of cancer cells, which suggests that it has potential anticancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-[(3-carboxyacryloyl)amino]-2-(4-morpholinyl)benzoic acid in lab experiments is its relatively simple synthesis method. In addition, this compound has been found to be stable under a wide range of conditions, which makes it easy to handle and store. However, one of the limitations of using this compound is its specificity for 15-lipoxygenase. This limits its use in experiments that involve other enzymes or pathways.
Orientations Futures
There are several future directions for the research on 5-[(3-carboxyacryloyl)amino]-2-(4-morpholinyl)benzoic acid. One area of interest is the development of this compound analogs that have improved potency and selectivity for 15-lipoxygenase. Another area of interest is the investigation of the potential therapeutic applications of this compound in diseases such as asthma, allergic rhinitis, and cardiovascular disease. Finally, the antioxidant properties of this compound warrant further investigation, as they may have implications for the treatment of various diseases associated with oxidative stress.
Conclusion:
In conclusion, this compound is a small molecule that has been extensively used in scientific research. Its synthesis method is relatively simple, and it has been found to have various biochemical and physiological effects. This compound inhibits the activity of 15-lipoxygenase, which suggests that it has potential therapeutic applications in diseases such as asthma, allergic rhinitis, and cardiovascular disease. However, its specificity for 15-lipoxygenase limits its use in experiments that involve other enzymes or pathways. Future research on this compound should focus on the development of analogs with improved potency and selectivity, as well as investigating its potential therapeutic applications and antioxidant properties.
Méthodes De Synthèse
The synthesis method of 5-[(3-carboxyacryloyl)amino]-2-(4-morpholinyl)benzoic acid involves the reaction of 5-amino-2-(4-morpholinyl)benzoic acid with acryloyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with sodium hydroxide to obtain this compound. The synthesis of this compound is a relatively simple process, and the compound can be obtained in good yields.
Applications De Recherche Scientifique
5-[(3-carboxyacryloyl)amino]-2-(4-morpholinyl)benzoic acid has been extensively used in scientific research due to its ability to inhibit the activity of certain enzymes. It has been found to be a potent inhibitor of the enzyme 15-lipoxygenase, which is involved in the biosynthesis of leukotrienes. Leukotrienes are inflammatory mediators that play a role in various diseases, including asthma, allergic rhinitis, and cardiovascular disease. Therefore, this compound has potential therapeutic applications in these diseases.
Propriétés
IUPAC Name |
5-[[(Z)-3-carboxyprop-2-enoyl]amino]-2-morpholin-4-ylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O6/c18-13(3-4-14(19)20)16-10-1-2-12(11(9-10)15(21)22)17-5-7-23-8-6-17/h1-4,9H,5-8H2,(H,16,18)(H,19,20)(H,21,22)/b4-3- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRMQYAWGJHOKX-ARJAWSKDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)C=CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)/C=C\C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-{3-[(1-benzyl-4-piperidinyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4995443.png)
![5,12-dicyclohexyl-5,12-diazapentacyclo[7.5.2.0~2,8~.0~3,7~.0~10,14~]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B4995450.png)
![N,N-diethyl-2-[2-(2-fluorophenoxy)ethoxy]ethanamine](/img/structure/B4995452.png)
![5-(4-hydroxyphenyl)-8,8-dimethyl-2-thioxo-2,3,5,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6(1H,7H)-dione](/img/structure/B4995460.png)

![1-[3-(2,6-dichlorophenoxy)propyl]piperidine oxalate](/img/structure/B4995467.png)
![2-{4-[3-bromo-4-(dimethylamino)benzylidene]-2,5-dioxo-1-imidazolidinyl}-N-(4-methylphenyl)acetamide](/img/structure/B4995475.png)
![1,3-dichloro-2-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-5-methylbenzene](/img/structure/B4995488.png)


![4-[3-(4-bromophenyl)-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B4995527.png)
![4-[(2,4-dimethoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4995533.png)

